2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
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Overview
Description
2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalene ring, a triazole ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction conditions usually include the use of a copper(I) catalyst, such as copper(I) bromide, and a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The naphthalene moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazole
- 2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)ethanol
- 2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)butan-2-ol
Uniqueness
2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to its specific combination of a naphthalene ring, a triazole ring, and a propanol group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2,20)15-11-19(18-17-15)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,20H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMOFWOUXHAIGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=CC=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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